2-(2,5-Difluorobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

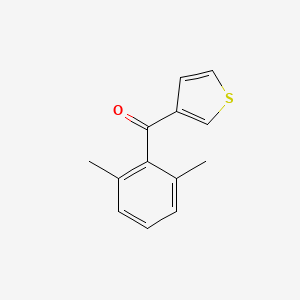

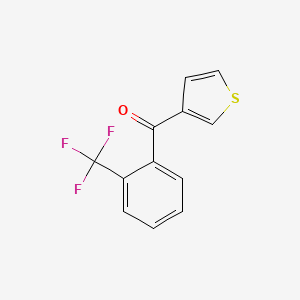

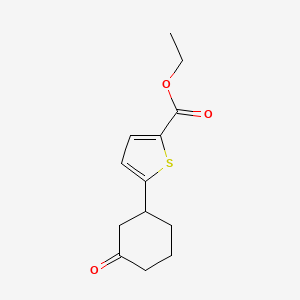

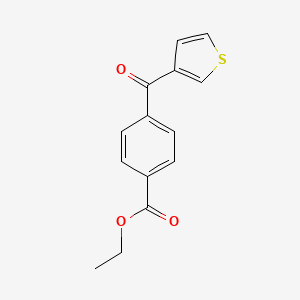

2-(2,5-Difluorobenzoyl)pyridine, also known as DFBP, is a chemical compound that belongs to the family of pyridines. It has gained significant attention in scientific research due to its unique physical and chemical properties, which make it valuable for various industrial and medicinal applications. The compound has a molecular weight of 219.19 and is a yellow solid .

Molecular Structure Analysis

The linear formula of this compound is C12H7F2NO . The InChI code is 1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.18700 and a density of 1.295g/cm3 . It has a boiling point of 357.5ºC at 760 mmHg . The compound is a yellow solid .Scientific Research Applications

Trifluoroacetylation of Arenes

- Application: A study by Keumi et al. (1990) explored the utility of 2-(Trifluoroacetoxy)pyridine (TFAP), a compound related to 2-(2,5-Difluorobenzoyl)pyridine, in trifluoroacetylating arenes under Friedel–Crafts conditions. This process resulted in the formation of trifluoromethyl aryl ketones from various substrates like benzene and naphthalene, highlighting its potential in synthetic organic chemistry (Keumi, Shimada, Takahashi, & Kitajima, 1990).

Polymer Membrane Development

- Application: Molleo et al. (2014) synthesized polybenzimidazole (PBI) random copolymers incorporating 2,5-pyridine, which are related to this compound. These copolymers were used to create phosphoric acid-doped membranes with improved compressive properties, suggesting applications in high-temperature electrochemical devices (Molleo, Chen, Ploehn, & Benicewicz, 2014).

N-heterocyclic Biscarbene Synthesis

- Application: Caballero et al. (2001) investigated the synthesis of a new multidentate N-heterocyclic biscarbene derived from pyridine, which is structurally related to this compound. This compound demonstrated potential for creating complex silver(I) derivatives, indicating its relevance in coordination chemistry and material science (Caballero et al., 2001).

Carbene-Pyridine Ylide Study

- Application: Kuhn et al. (2000) conducted research on carbene-pyridine ylides, closely related to this compound. Their study involved the generation and transformation of these compounds, providing insights into their potential in organic synthesis and reaction mechanisms (Kuhn, Plüg, & Wentrup, 2000).

Development of Stable N-heterocyclic Carbenes

- Application: Alcarazo et al. (2005) reported the use of the imidazo[1,5-a]pyridine framework, which has structural similarities to this compound, for generating stable N-heterocyclic carbenes. These carbenes have applications in the development of novel organometallic complexes and catalysis (Alcarazo et al., 2005).

properties

IUPAC Name |

(2,5-difluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNGUJBHUDOZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642017 |

Source

|

| Record name | (2,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-21-7 |

Source

|

| Record name | (2,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

methanone](/img/structure/B1324109.png)